1,2,5-Trimethylpiperidin-4-one
Overview
Description
1,2,5-Trimethylpiperidin-4-one is an organic compound that belongs to the class of piperidines. It is a key intermediate in the synthesis of various pharmaceuticals, including the drug Promedol. The compound is characterized by its molecular formula C8H15NO and a molecular weight of 141.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: A simple and technologically convenient method for the preparation of 1,2,5-trimethylpiperidin-4-one involves the use of aminocrotonyl ester and stereochemical analysis . The synthesis scheme proposed by Nazarov, Prostakov, et al., involves the use of vinylacetylene, which is no longer produced in Russia . The yield of this compound using this scheme is 24%, which is inadequate for contemporary industrial production . The utilization of mercury salts in this method also makes it difficult to comply with current ecological standards .
Industrial Production Methods: The industrial production of this compound requires new technologies to meet the need for drug substances . The manufacturing technology for Promedol, developed in 1951, was based on novel scientific discoveries of the time . changes in raw materials availability in recent decades have produced significant difficulties in using this method . The procedure of preparing and purifying drugs evidently cannot be formalized, though some general recommendations can certainly be made .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trimethylpiperidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound reacts with benzylideneacetophenone, resulting in the synthesis of a number of heterocyclic 1,5-dicarbonyl compounds . It enters into cascade-type chalcone addition accompanied by intramolecular aldol condensation, giving rise to the 3-azabicyclo[3.3.1]nonane system .
Major Products Formed: The major products formed from these reactions include heterocyclic 1,5-dicarbonyl compounds and the 3-azabicyclo[3.3.1]nonane system .
Scientific Research Applications
1,2,5-Trimethylpiperidin-4-one is a key compound in the synthesis of the drug Promedol . It is used in pharmaceutical chemistry for the development of narcotic analgesics . The compound is also utilized in the synthesis of various heterocyclic compounds, which have significant applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1,2,5-trimethylpiperidin-4-one involves its role as an intermediate in the synthesis of Promedol . The compound undergoes various chemical reactions to form the final drug product, which exerts its effects by interacting with specific molecular targets and pathways in the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2,5-trimethylpiperidin-4-one include other piperidine derivatives such as N-(1,2,5-trimethyl-4-piperidylidene)aniline .
Uniqueness: This compound is unique due to its specific structure and its role as a key intermediate in the synthesis of Promedol . The compound’s ability to undergo various chemical reactions and form heterocyclic compounds makes it valuable in medicinal chemistry .
Properties
IUPAC Name |
1,2,5-trimethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHHMWWQNKUPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338768 | |
Record name | 1,2,5-Trimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7516-33-8 | |
Record name | 1,2,5-Trimethyl-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7516-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,5-Trimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 1,2,5-Trimethylpiperidin-4-one and their stereochemical implications?
A: this compound demonstrates diverse reactivity. One significant reaction involves its interaction with benzylideneacetophenone (chalcone). This reaction proceeds through a cascade mechanism, involving an initial chalcone addition followed by an intramolecular aldol condensation. This sequence ultimately yields a 3-azabicyclo[3.3.1]nonane system []. The reaction exhibits specific regio- and stereochemical preferences, influenced by the methyl substituents on the piperidine ring.
Q2: What is the significance of this compound in pharmaceutical synthesis?
A: this compound is a crucial building block in the synthesis of promedol [, , ]. Researchers have focused on optimizing the production technology for promedol, which includes enhancing the synthesis of this compound. This interest underscores the compound's importance in medicinal chemistry.
Q3: How does the structure of this compound relate to its reactivity?
A: The structure of this compound significantly influences its reactivity. The presence of three methyl groups, particularly at positions 1, 2, and 5, introduces steric hindrance around the piperidine ring. This steric congestion affects its interactions with other molecules and dictates the regio- and stereoselectivity of its reactions, as observed in the reactions with chalcone [] and acetylene []. Additionally, the ketone functionality at position 4 serves as an electrophilic center, making it susceptible to nucleophilic attack, as exemplified by the reactions with chalcone and in the formation of its oxime derivative.
Q4: What analytical techniques are used to study this compound and its derivatives?
A: NMR spectroscopy, particularly 1H and 13C NMR, has been instrumental in characterizing this compound and its derivatives. Researchers have utilized these techniques to determine the structures of various isomers and tautomeric forms, specifically in studying N-(1,2,5-trimethyl-4-piperidylidene)aniline []. This analysis aids in understanding the compound's behavior in different chemical environments and its role in forming more complex molecules.
Q5: Are there any known structure-activity relationships (SAR) involving this compound?
A: Research on 1,2,5-trimethyl-4-n-arylimino (amino)- and 4-(N-aryl-N-ethoxycarbonyl)-aminopiperidines provides insights into structure-activity relationships []. By modifying the substituents on the piperidine ring, particularly at the 4-position, researchers can influence the biological activity of the resulting compounds. This approach allows for the exploration of various derivatives with potentially enhanced pharmacological profiles.
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